molecular formula C31H27N5O3S B12019640 2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-16-0

2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12019640
CAS No.: 623935-16-0
M. Wt: 549.6 g/mol
InChI Key: LVVIUEFDBLFARZ-IMRQLAEWSA-N
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Description

2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining aldehydes or ketones with amines or hydrazines to form intermediate hydrazones or azines.

    Cyclization Reactions: Using cyclization agents to form the thiazolo[3,2-b][1,2,4]triazole ring system.

    Substitution Reactions: Introducing functional groups such as methoxy and propoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)glycolic acid methyl ester
  • Methanone, (3-methylphenyl)(3-methyl-4-propoxyphenyl)-
  • (E)-4-methoxyphenyl 3-(4-methoxyphenyl)acrylate

Uniqueness

2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

CAS No.

623935-16-0

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H27N5O3S/c1-4-16-39-25-14-15-26(20(2)17-25)28-22(19-35(33-28)23-8-6-5-7-9-23)18-27-30(37)36-31(40-27)32-29(34-36)21-10-12-24(38-3)13-11-21/h5-15,17-19H,4,16H2,1-3H3/b27-18-

InChI Key

LVVIUEFDBLFARZ-IMRQLAEWSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Origin of Product

United States

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